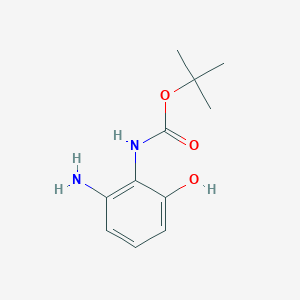
Ethyl cyclohex-2-ene-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluoren-9-ones Synthesis
Ethyl cyclohexene-1-carboxylate is used in the synthesis of fluoren-9-ones, a class of compounds with potential applications in materials science and pharmaceuticals. Ramana and Potnis (1993) demonstrated that ethyl cyclohexene-1-carboxylate reacts with aromatic substrates in the presence of concentrated sulfuric acid to yield fluoren-9-ones in good yield. This process highlights the compound's role in facilitating complex organic transformations (M. Ramana & P. V. Potnis, 1993).
Ring-closing Metathesis
The compound serves as a precursor in the ring-closing metathesis-based synthesis of complex molecules. Cong and Yao (2006) described the diastereoselective synthesis of a functionalized cyclohexene skeleton of GS4104, highlighting the compound's utility in constructing intricate molecular architectures (Xin Cong & Z. Yao, 2006).
Ligand for Copper-catalyzed Reactions
Ethyl 2-oxocyclohexanecarboxylate, a related compound, has been identified as an efficient and versatile ligand in copper-catalyzed coupling reactions. Lv and Bao (2007) found that it facilitated various N/O/S nucleophilic reagents' coupling with aryl halides under mild conditions, showcasing the potential of ethyl cyclohex-2-ene-1-carboxylate derivatives in catalytic processes (Xin Lv & W. Bao, 2007).
Safety And Hazards
Ethyl cyclohex-2-ene-1-carboxylate is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
ethyl cyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWWBOBFVBORTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304895 | |
| Record name | ethyl cyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclohex-2-ene-1-carboxylate | |
CAS RN |
55510-68-4 | |
| Record name | NSC168017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl cyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-4-[(3-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1657042.png)


![[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chloro-3-nitrobenzoyl)benzoate](/img/structure/B1657047.png)
![N'-[2-(benzyloxy)benzylidene]-2-(benzylthio)acetohydrazide](/img/structure/B1657048.png)
![N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide](/img/structure/B1657054.png)
![4-methyl-N-[1-[1-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B1657055.png)

![2-hydroxy-2-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1657057.png)
![2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-furan-2-ylmethylideneamino]acetamide](/img/structure/B1657058.png)
![2-(2,4-Dinitrophenoxy)-4-iodobenzo[de]isoquinoline-1,3-dione](/img/structure/B1657059.png)

![(4Z)-4-[[3-Hydroxy-2-(4-iodophenyl)-5-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1657063.png)